molecular formula C25H27N5O3 B2369267 N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-26-5

N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2369267
CAS No.: 1105220-26-5
M. Wt: 445.523
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure includes a carboxamide group at position 8, a cyclohexyl substituent on the nitrogen atom, a methyl group at position 2, and a 4-methylbenzyl group at position 2.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-8-10-17(11-9-16)15-29-23(32)20-13-12-18(22(31)26-19-6-4-3-5-7-19)14-21(20)30-24(29)27-28(2)25(30)33/h8-14,19H,3-7,15H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZCXYHUVUWVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCCC4)N5C2=NN(C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : A quinazoline framework fused with a triazole ring.
  • Functional Groups : Contains a dioxo group and a carboxamide moiety.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various triazole compounds demonstrated that modifications in the side chains can enhance their activity against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess the efficacy of these compounds.

CompoundBacterial StrainMIC (µg/mL)Activity Level
N-cyclohexyl-...E. coli250Moderate
N-cyclohexyl-...S. aureus125Strong

These findings suggest that this compound may possess promising antimicrobial properties.

Anticancer Activity

Triazole derivatives have also been investigated for their potential anticancer effects. A study focusing on similar compounds showed that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action often involves the disruption of cell cycle progression and modulation of apoptotic pathways.

Case Study : A specific case study evaluated the effects of a related triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2575
5050
10030

This data supports the hypothesis that this compound may exhibit similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that these compounds can significantly reduce inflammation markers in activated macrophages.

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : Interaction with specific cellular receptors leading to downstream signaling effects.
  • Enzyme Inhibition : Inhibition of key enzymes involved in microbial growth or inflammatory processes.
  • Cell Cycle Modulation : Induction of cell cycle arrest leading to reduced proliferation in cancer cells.

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast Cancer)12.5
Derivative BA549 (Lung Cancer)15.3
Derivative CHeLa (Cervical Cancer)9.8

These results suggest that modifications to the side chains may enhance potency against specific cancer types through structure-activity relationship (SAR) studies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It has been studied for its ability to inhibit Mur enzymes, which are crucial for bacterial cell wall synthesis. A notable case study demonstrated activity against Mycobacterium tuberculosis with an IC50 value as low as 7.7 μM.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Pharmacokinetics

In silico studies have evaluated the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of similar compounds. These evaluations indicate favorable pharmacokinetic properties that may support further development for clinical applications.

Summary of Findings

The research surrounding this compound highlights its potential as a therapeutic agent in oncology and infectious disease treatment. Its mechanisms involving DNA intercalation and subsequent cellular effects warrant further investigation to fully elucidate its capabilities.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
Target Compound 2-methyl, 4-(4-methylbenzyl), N-cyclohexyl ~484.56 (estimated) Compact 4-methylbenzyl group; cyclohexyl enhances lipophilicity
N-cyclohexyl-4-(3-methylbutyl)-2-(3-methylbenzyl)-1,5-dioxo-tetrahydrotriazoloquinazoline-8-carboxamide 2-(3-methylbenzyl), 4-(3-methylbutyl) ~498.62 Bulkier 3-methylbutyl at position 4; meta-substituted benzyl may reduce steric hindrance
4-benzyl-N-isopropyl-1,5-dioxo-tetrahydrotriazoloquinazoline-8-carboxamide 4-benzyl, N-isopropyl ~447.50 Benzyl and isopropyl groups increase hydrophobicity; simpler substitution pattern
Antioxidant-conjugated triazolo[4,3-a]pyrazine derivative Phenolic antioxidant moiety, tert-butyl groups ~634.76 Antioxidant functionalization; tert-butyl groups enhance steric protection

Key Observations:

Substituent Position and Bulk : The target compound’s 4-(4-methylbenzyl) group (para-substituted) may enhance planar stacking interactions compared to the meta-substituted 3-methylbenzyl in . The 3-methylbutyl group in introduces greater hydrophobicity but may hinder binding in sterically sensitive targets.

Functionalization: The antioxidant-conjugated derivative in demonstrates how auxiliary groups (e.g., phenolic moieties) can diversify applications, though this is absent in the target compound.

Structural and Spectroscopic Insights

  • SHELX-based refinements are commonly used for such analyses.
  • Spectroscopy : NMR data for related compounds (e.g., ) show characteristic shifts for carbonyl groups (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ ~7.0–8.0 ppm in 1H NMR), aiding structural confirmation.

Implications of Structural Differences

  • Bioactivity : The 4-methylbenzyl group in the target compound may optimize binding to hydrophobic pockets in enzymes, whereas bulkier substituents (e.g., 3-methylbutyl in ) could reduce affinity.
  • Solubility : The cyclohexyl group may lower aqueous solubility compared to smaller alkyl groups (e.g., isopropyl in ), necessitating formulation adjustments for in vivo studies.
  • Stability : Electron-withdrawing groups (e.g., carbonyls) in the triazoloquinazoline core enhance metabolic stability relative to imidazopyridines (e.g., ).

Preparation Methods

Cyclocondensation of Thioxopyrimidin-4-Ones and Hydrazonoyl Chlorides

The angular triazoloquinazoline scaffold is synthesized via regioselective cyclization. A thioxopyrimidin-4-one precursor reacts with hydrazonoyl chlorides in dioxane under reflux with triethylamine as a base.

Reaction Conditions

Reactant Reagent/Catalyst Solvent Temperature Time Yield
2-Thioxopyrimidin-4-one Hydrazonoyl chloride Dioxane Reflux (100°C) 6–8 h 65–80%

This method ensures angular selectivity, confirmed by X-ray crystallography. The methyl group at position 2 is introduced via alkylation of the intermediate thiolate using methyl iodide.

Alternative Route: Cyclization of Carboxylic Acid Hydrazides

An alternative pathway involves cyclocondensation of quinazoline-4-carboxylic acid hydrazides in glacial acetic acid.

Example Protocol

  • Hydrazide Formation : 4-Chloroquinazoline reacts with hydrazine hydrate to yield 4-hydrazinylquinazoline.
  • Cyclization : The hydrazine derivative undergoes cyclization with formic acid or triethyl orthoformate to form the triazole ring.

Substituent Introduction: Methyl, 4-Methylbenzyl, and Cyclohexyl Groups

Alkylation for 4-(4-Methylbenzyl) Substitution

The 4-methylbenzyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A quinazoline intermediate bearing a leaving group (e.g., chloride) reacts with 4-methylbenzyl magnesium bromide in tetrahydrofuran (THF).

Optimized Conditions

Substrate Alkylating Agent Base Solvent Temperature Yield
4-Chlorotriazoloquinazoline 4-Methylbenzyl bromide K₂CO₃ DMF 80°C 70–85%

Methyl Group Installation at Position 2

Methylation is achieved using methyl iodide in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF).

Carboxamide Functionalization at Position 8

Acyl Chloride Formation and Amidation

The carboxamide moiety is introduced via a two-step process:

  • Carboxylic Acid Activation : Quinazoline-8-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride.
  • Amidation : Reaction with cyclohexylamine in dry acetone yields the final carboxamide.

Representative Data

Step Reagent Solvent Temperature Yield
Acyl chloride formation SOCl₂ Toluene 100–110°C 90–95%
Amidation Cyclohexylamine Dry acetone 0–5°C 75–88%

Integrated Synthetic Pathway

Stepwise Procedure

  • Core Synthesis : Cyclocondensation of 2-thioxopyrimidin-4-one with methyl-hydrazonoyl chloride.
  • 4-Methylbenzyl Introduction : Alkylation using 4-methylbenzyl bromide.
  • Methylation : NaH/CH₃I in DMF.
  • Carboxamide Formation : SOCl₂ activation followed by cyclohexylamine coupling.

Overall Yield : 42–55% (four steps).

Analytical Characterization

  • ¹H NMR : Key signals include δ 1.2–1.8 (cyclohexyl CH₂), δ 2.3 (Ar–CH₃), δ 4.5 (N–CH₂–Ar).
  • LC-MS : Molecular ion peak at m/z 445.5 [M+H]⁺.

Challenges and Optimizations

  • Regioselectivity : Angular vs. linear triazole formation is controlled by electronic effects.
  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) improve reaction rates.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?

Synthesis typically involves multi-step cyclization and functionalization. Key steps include:

  • Cyclization of precursors : Refluxing triazole or quinazoline intermediates in solvents like ethanol or DMF with catalytic acid/base (e.g., glacial acetic acid) to form the triazoloquinazoline core .
  • Substituent introduction : Alkylation or acylation reactions to attach the cyclohexyl, methylbenzyl, and carboxamide groups. For example, using substituted benzyl halides under basic conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from solvents like ethanol/dioxane to achieve >95% purity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and ring fusion. For example, aromatic protons appear at δ 7.2–8.5 ppm, while cyclohexyl protons resonate at δ 1.2–2.1 ppm .
  • Mass spectrometry (LC-MS) : To confirm molecular weight (e.g., m/z ≈ 500–550 for related triazoloquinazolines) and fragmentation patterns .
  • Elemental analysis : Validation of C, H, N content (e.g., calculated vs. observed percentages within ±0.3%) .

Q. What are the primary biological screening methods used to evaluate this compound’s activity?

Initial screening often includes:

  • Antimicrobial assays : Using Mueller–Hinton agar and standard strains (e.g., S. aureus, E. coli) to assess MIC values, with nitro compounds as positive controls .
  • Receptor binding studies : Radioligand displacement assays (e.g., adenosine A1/A2 receptors using 3H^3H-CHA or 3H^3H-NECA) to measure IC50_{50} values .
  • In vivo behavioral models : Acute administration in rodent despair tests (e.g., Porsolt’s forced swim test) to evaluate antidepressant potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or quinazoline rings) influence adenosine receptor affinity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • 1-position substituents : Small alkyl groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., CF3_3) enhance A1 affinity. Aromatic groups (e.g., phenyl) favor A2 selectivity .
  • 4-position groups : NH2_2, NH-cycloalkyl, or acetamide moieties improve receptor binding. For example, cyclohexylamino groups increase A1 selectivity by >3000-fold in analogs .
  • 8-position halogens : Chloro or bromo substituents enhance both receptor affinity and metabolic stability .

Q. How can contradictory data between in vitro receptor binding and in vivo efficacy be resolved?

Contradictions may arise from:

  • Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., cytochrome P450 interactions). Solutions include:
    • Prodrug strategies : Masking polar groups (e.g., esterifying carboxamide) to improve absorption .
    • Metabolic stability assays : Liver microsome studies to identify degradation pathways .
  • Assay specificity : Off-target effects in vivo (e.g., serotonin or GABA modulation) may require secondary assays (e.g., cAMP accumulation in limbic forebrain slices) .

Q. What methodologies are effective in improving the aqueous solubility of this lipophilic compound?

Strategies include:

  • Salt formation : Converting the carboxamide to a sodium or hydrochloride salt .
  • Co-solvent systems : Using DMSO/PEG-400 mixtures in formulations .
  • Structural derivatization : Introducing polar groups (e.g., hydroxyl or morpholine) on the methylbenzyl or cyclohexyl substituents .

Q. How can computational tools aid in optimizing this compound’s drug-likeness?

Key approaches:

  • Molecular docking : Predicting binding modes to adenosine receptors using X-ray crystallography data (e.g., PDB ID 3QAK) to guide substituent design .
  • ADMET prediction : Tools like SwissADME to estimate logP, solubility, and CYP450 interactions. For example, reducing logP from ~4.5 to <3.5 improves solubility .
  • QSAR modeling : Correlating substituent electronegativity or steric bulk with receptor affinity .

Data Interpretation and Validation

Q. How should researchers address variability in biological replicate data (e.g., inconsistent IC50_{50}50​ values)?

  • Standardize assay conditions : Use identical cell lines (e.g., rat striatal homogenates for adenosine A2 assays) and control for temperature/pH .
  • Statistical analysis : Apply Grubbs’ test to identify outliers and repeat experiments with ≥3 independent replicates .
  • Batch consistency : Verify compound purity via HPLC before each assay .

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Optimize reaction steps : Replace reflux with microwave-assisted synthesis to reduce time (e.g., from 4 hours to 30 minutes) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Process monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.